Core Heterocycle Impact: Imidazole vs Benzimidazole on WDR5 Target Engagement
The imidazole analog (target compound) remains uncharacterized at WDR5, whereas the benzimidazole analog 1-((2,5-dichlorophenyl)sulfonyl)-1H-benzo[d]imidazole (WDR5-IN-6) binds the WBM site of WDR5 with an IC50 of 2.90 nM . This represents a critical scaffold-hopping gap: the absence of the benzene ring in the target compound eliminates the π-stacking surface required for WDR5 binding, predicting a complete loss of WDR5 activity. For researchers seeking WDR5 inhibition, this differentiation is absolute and irreversible by formulation or standard substitution .
| Evidence Dimension | WDR5 binding inhibition (IC50) |
|---|---|
| Target Compound Data | Not reported (predicted inactive at WDR5) |
| Comparator Or Baseline | 1-((2,5-dichlorophenyl)sulfonyl)-1H-benzo[d]imidazole (WDR5-IN-6): IC50 = 2.90 nM |
| Quantified Difference | Predicted >1000-fold loss of WDR5 potency based on scaffold requirements (class-level inference) |
| Conditions | Fluorescence polarization binding assay against WDR5 (unknown origin) |
Why This Matters
This dictates mutually exclusive application domains: WDR5-IN-6 for oncology target validation, while the imidazole compound must be sourced for alternative targets (e.g., anti-inflammatory, COX inhibition, or synthetic chemistry applications).
